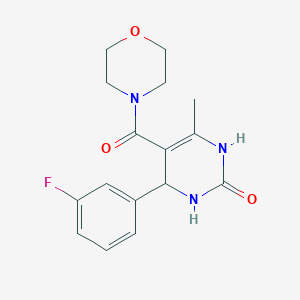![molecular formula C16H17FN2O B4895564 N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea, also known as FEUM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. FEUM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 290.36 g/mol.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, which is a neurotransmitter involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, which is a process of programmed cell death. This compound has also been shown to reduce inflammation and pain in animal models of inflammation and pain. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. This compound is also relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of other compounds. However, this compound has some limitations for lab experiments, including its limited stability in aqueous solutions and its potential to form adducts with other compounds.
Direcciones Futuras
There are several future directions for the research on N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea. One area of interest is the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 4-fluorophenethylamine with 4-methylphenyl isocyanate. The resulting intermediate is then treated with hydrochloric acid to obtain this compound as a final product. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12-2-8-15(9-3-12)19-16(20)18-11-10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAJJIDHPRBYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-(2-bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4895493.png)
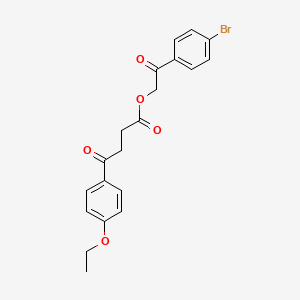
![(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl acetate](/img/structure/B4895517.png)
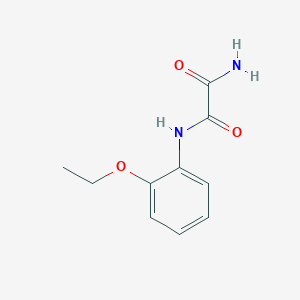
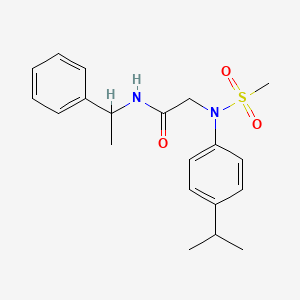
![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)
![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)
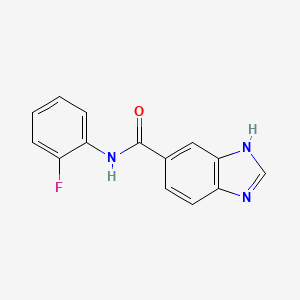
![3-(4-methoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4895558.png)
![1-[5-(2-methoxyphenoxy)pentyl]piperidine](/img/structure/B4895566.png)
![ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate](/img/structure/B4895577.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-fluorophenyl)acetamide](/img/structure/B4895578.png)
